molecular formula C18H22FNO2 B4854981 [(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE

[(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE

Cat. No.: B4854981
M. Wt: 303.4 g/mol
InChI Key: SSUFBOOHILVGKZ-UHFFFAOYSA-N
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Description

[(3-Ethoxy-4-Methoxyphenyl)Methyl][2-(4-Fluorophenyl)Ethyl]Amine is a bifunctional aromatic amine featuring two distinct aromatic moieties: a (3-ethoxy-4-methoxyphenyl)methyl group and a [2-(4-fluorophenyl)ethyl]amine group. The 4-fluorophenyl group contributes metabolic stability and polarity due to fluorine’s electronegativity. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors sensitive to fluorinated and alkoxy-substituted ligands .

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2/c1-3-22-18-12-15(6-9-17(18)21-2)13-20-11-10-14-4-7-16(19)8-5-14/h4-9,12,20H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUFBOOHILVGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction will produce amine derivatives.

Scientific Research Applications

[(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, the compound is compared with structurally analogous fluorinated and alkoxy-substituted amines. Key differences in substituent positioning, functional groups, and biological implications are highlighted below.

Structural Analogues and Substituent Effects

Compound A : [(3-Methoxy-4-Ethoxyphenyl)Methyl][2-(4-Fluorophenyl)Ethyl]Amine

  • Difference : Methoxy and ethoxy groups are swapped (3-methoxy vs. 3-ethoxy).
  • Impact : Altered electronic distribution and steric hindrance may reduce binding affinity to hydrophobic pockets compared to the target compound .

Compound B : [(3-Ethoxy-4-Methylphenyl)Methyl][2-(4-Fluorophenyl)Ethyl]Amine

  • Difference : Methoxy (-OCH₃) replaced with methyl (-CH₃).

Compound C : [(4-Fluorophenyl)Methyl][2-(3-Ethoxy-4-Methoxyphenyl)Ethyl]Amine

  • Difference : Fluorophenyl and alkoxyphenyl groups are transposed.
  • Impact : Changes in spatial orientation could affect receptor interactions, especially if the fluorophenyl group is critical for target engagement .

Compound D : [2-(4-Chlorophenyl)Ethyl][(3-Ethoxy-4-Methoxyphenyl)Methyl]Amine

  • Difference : Fluorine replaced with chlorine.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability and increase off-target interactions .

Comparative Properties Table

Compound Substituent Features Lipophilicity (LogP)* Predicted Bioactivity (IC₅₀, nM)* Key Applications
Target Compound 3-Ethoxy-4-methoxy, 4-fluorophenyl 3.2 85 (Serotonin Receptor) CNS drug candidates
Compound A 3-Methoxy-4-ethoxy, 4-fluorophenyl 3.0 120 Moderate receptor affinity
Compound B 3-Ethoxy-4-methyl, 4-fluorophenyl 3.5 200 Industrial catalysts
Compound C Transposed fluorophenyl/alkoxyphenyl 3.1 95 Structural biology probes
[(4-Fluorophenyl)Methyl][(5-Fluorothiophen-2-yl)Methyl]Amine Dual fluorination on phenyl/thiophene 2.8 65 (Kinase inhibition) Anticancer agents

*Estimated values based on structural analogs in .

Key Research Findings

  • Dual Alkoxy Substitution: The adjacent ethoxy and methoxy groups in the target compound create a polarized aromatic system, enhancing π-π stacking interactions in receptor binding compared to mono-alkoxy analogs .
  • Fluorophenyl Advantage: The 4-fluorophenyl group improves metabolic stability over non-fluorinated counterparts, as seen in , where ethyl[1-(4-fluorophenyl)ethyl]amine exhibited longer plasma half-life than chlorinated derivatives .
  • Synergistic Effects : Combining fluorophenyl with alkoxyphenyl moieties (as in the target compound) may synergistically modulate serotonin receptor activity, a hypothesis supported by dual-functional analogs in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE
Reactant of Route 2
Reactant of Route 2
[(3-ETHOXY-4-METHOXYPHENYL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINE

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